Ethyl 3-(4-cyanophenyl)-3-oxopropanoate Ethyl 3-(4-cyanophenyl)-3-oxopropanoate
Brand Name: Vulcanchem
CAS No.: 49744-93-6
VCID: VC3717783
InChI: InChI=1S/C12H11NO3/c1-2-16-12(15)7-11(14)10-5-3-9(8-13)4-6-10/h3-6H,2,7H2,1H3
SMILES: CCOC(=O)CC(=O)C1=CC=C(C=C1)C#N
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate

CAS No.: 49744-93-6

Cat. No.: VC3717783

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate - 49744-93-6

Specification

CAS No. 49744-93-6
Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
IUPAC Name ethyl 3-(4-cyanophenyl)-3-oxopropanoate
Standard InChI InChI=1S/C12H11NO3/c1-2-16-12(15)7-11(14)10-5-3-9(8-13)4-6-10/h3-6H,2,7H2,1H3
Standard InChI Key ITKQVWKZLCNILF-UHFFFAOYSA-N
SMILES CCOC(=O)CC(=O)C1=CC=C(C=C1)C#N
Canonical SMILES CCOC(=O)CC(=O)C1=CC=C(C=C1)C#N

Introduction

Physical and Chemical Properties

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate, identified by the CAS number 49744-93-6, possesses distinctive physical and chemical characteristics that determine its behavior in various chemical processes and applications. The compound has a molecular formula of C12H11NO3 and a molecular weight of 217.221 g/mol, positioning it as a relatively small organic molecule with multiple functional groups . Its density of approximately 1.2±0.1 g/cm³ indicates it is slightly denser than water, which has implications for extraction and purification processes . The compound exhibits a high boiling point of 358.1±22.0°C at 760 mmHg, suggesting strong intermolecular forces that must be overcome for the compound to transition to the gaseous state . This high boiling point also indicates that the compound is relatively stable at normal operating temperatures used in many laboratory and industrial processes.

Thermodynamic Properties

The thermodynamic properties of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate provide crucial information for handling and processing this compound. Its flash point of 156.5±12.6°C indicates the lowest temperature at which its vapors might ignite in the presence of an ignition source, which is an important safety consideration for storage and handling . The compound's vapor pressure is reported as 0.0±0.8 mmHg at 25°C, suggesting very low volatility at room temperature, which impacts its potential for inhalation exposure during handling . The reported LogP value of 1.43 indicates moderate lipophilicity, suggesting the compound has some tendency to partition into organic phases rather than aqueous phases, a property that influences its solubility behavior, extraction processes, and potential for biological membrane permeation . These thermodynamic parameters collectively inform the development of appropriate handling protocols and processing methods for this compound.

The following table summarizes the key physical and chemical properties of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate:

PropertyValueUnit
CAS Number49744-93-6-
Molecular FormulaC12H11NO3-
Molecular Weight217.221g/mol
Density1.2±0.1g/cm³
Boiling Point358.1±22.0°C at 760 mmHg
Flash Point156.5±12.6°C
Exact Mass217.073898-
PSA67.16000-
LogP1.43-
Vapor Pressure0.0±0.8mmHg at 25°C
Index of Refraction1.531-
Hazard CodesXi-

Structural Information

Molecular Structure

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate features a distinctive structural arrangement that determines its chemical reactivity and applications. The compound contains a para-substituted benzene ring with a cyano group (-C≡N) at the para position, which introduces electronic effects that influence the reactivity of the aromatic system. Attached to this aromatic ring is a 3-oxopropanoate moiety, consisting of a ketone group adjacent to a methylene group that connects to an ethyl ester function . This combination of functional groups—aromatic ring, cyano group, ketone, and ester—creates a molecule with several reactive sites that can participate in various chemical transformations. The proximity of the ketone and ester groups enables keto-enol tautomerism, which contributes to the compound's utility in condensation reactions and other synthetic applications. The planar aromatic portion combined with the somewhat flexible aliphatic chain gives the molecule a distinctive three-dimensional structure that influences its physical properties and intermolecular interactions.

Chemical Identifiers

Synthesis Methods

Synthesis from 4-Cyanobenzoic Acid

A well-documented method for synthesizing Ethyl 3-(4-cyanophenyl)-3-oxopropanoate involves the reaction of 4-cyanobenzoic acid with the magnesium salt of malonic acid monoethyl ester. In this procedure, 4-cyanobenzoic acid (5 g, 0.03 mol) is first activated by reaction with 1,1'-carbonyldiimidazole (6.6 g, 0.04 mol) in tetrahydrofuran (80 mL), with the mixture stirred overnight at room temperature to ensure complete activation of the carboxylic acid . The activated acid is then treated with a solution of the magnesium salt of malonic acid monoethyl ester, which is prepared by the dropwise addition of triethylamine (8.6 g, 0.085 mol) and magnesium chloride (10.5 g, 0.11 mol) to potassium 3-ethoxy-3-oxopropanoate (11 g, 0.065 mol) in acetonitrile (80 mL) . Following the addition, the reaction mixture is stirred for 2 hours at 0°C and then overnight at reflux to complete the conversion . The reaction is quenched by adding water (300 mL), and the pH is adjusted to 7 with 3N HCl before extracting with ethyl acetate (3×100 mL) . The combined organic layers are dried over anhydrous magnesium sulfate, concentrated under reduced pressure, and the resulting residue is purified by silica gel column chromatography using 5% ethyl acetate in petroleum ether as the eluent . This procedure yields Ethyl 3-(4-cyanophenyl)-3-oxopropanoate as an orange solid with a reported yield of 34% .

Alternative Synthetic Approaches

While the method described above has been documented in the literature, alternative synthetic routes for obtaining Ethyl 3-(4-cyanophenyl)-3-oxopropanoate can also be considered based on general chemical principles. One potential approach involves Claisen condensation reactions, which are commonly used to form β-keto esters. In this method, an ester containing an α-hydrogen (such as ethyl acetate) could potentially react with a 4-cyanophenyl ester in the presence of a strong base like sodium ethoxide or lithium diisopropylamide (LDA). Another possible synthetic route could employ Knoevenagel condensation, potentially involving the reaction of 4-cyanobenzaldehyde with ethyl acetoacetate in the presence of a basic catalyst such as piperidine or sodium ethoxide. These alternative methods might offer different advantages in terms of yield, purity, selectivity, or scalability depending on specific reaction conditions and reagent availability. The selection of an appropriate synthetic method would depend on factors such as starting material accessibility, desired scale, equipment limitations, and specific requirements for purity or stereoselectivity.

Applications in Research and Industry

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate serves multiple important functions across various scientific and industrial domains due to its versatile structure and reactivity profile. In pharmaceutical synthesis, this compound functions as a valuable precursor for developing biologically active molecules, where the cyano group can be transformed into other nitrogen-containing functionalities such as amines, amides, or tetrazoles that are common in medicinal chemistry. The β-keto ester moiety provides a reactive handle for further structural elaboration through alkylation, reduction, or condensation reactions, enabling the construction of complex molecular frameworks found in drug candidates. This structural versatility makes the compound particularly valuable in medicinal chemistry programs aimed at synthesizing novel therapeutic agents with specific pharmacological profiles.

Beyond pharmaceuticals, Ethyl 3-(4-cyanophenyl)-3-oxopropanoate finds application in agrochemical development, where it can serve as a building block for crop protection agents. The multiple functional groups present in the molecule allow for diverse structural modifications that can tune the biological activity, environmental persistence, and selectivity of the resulting agrochemical products. In the field of materials science, derivatives of this compound may contribute to the development of functional materials with specific optical, electronic, or mechanical properties, leveraging the extended conjugation provided by the aromatic cyano group. Additionally, as a model compound containing multiple functional groups, Ethyl 3-(4-cyanophenyl)-3-oxopropanoate serves an educational purpose in academic settings, where it can be used to demonstrate various organic reactions and synthetic methodologies to students and researchers in training.

Analytical Characterization

Spectroscopic Analysis

The structure and purity of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate can be confirmed through various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure by analyzing the magnetic properties of specific nuclei within the molecule . The proton (¹H) NMR spectrum of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate recorded at 300 MHz in CDCl₃ reveals characteristic signals: a singlet at δ 12.57 ppm (1H), likely corresponding to the enol form tautomer; multiplets at δ 7.88-7.90 ppm (2H) and δ 7.72-7.75 ppm (2H) representing the aromatic protons; a singlet at δ 5.74 ppm (1H) assignable to the α-hydrogen between the carbonyl groups; a multiplet at δ 4.27-4.35 ppm (2H) for the methylene protons of the ethyl ester; and a multiplet at δ 1.33-1.39 ppm (3H) for the methyl protons of the ethyl group . Mass spectrometry offers complementary information by providing the molecular weight and fragmentation pattern of the compound, with liquid chromatography-mass spectrometry (LC/MS) data showing an [M+H]⁺ peak at m/z 218.0, which corresponds to the protonated molecular ion .

Collision Cross Section Data

The following table presents the predicted collision cross section values for different ionic forms of Ethyl 3-(4-cyanophenyl)-3-oxopropanoate:

Adductm/zPredicted CCS (Ų)
[M+H]⁺218.08118147.9
[M+Na]⁺240.06312158.9
[M+NH₄]⁺235.10772151.4
[M+K]⁺256.03706150.5
[M-H]⁻216.06662141.4
[M+Na-2H]⁻238.04857150.6
[M]⁺217.07335146.6
[M]⁻217.07445146.6

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